

Vidofludimus Hemicalcium: A Guide for Cell Culture Applications

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Compound of Interest

Compound Name: Vidofludimus hemicalcium

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Introduction

Vidofludimus hemicalcium (IMU-838) is an orally available, next-generation small molecule drug candidate with a dual mechanism of action, making it a compound of significant interest for autoimmune diseases, neurodegenerative disorders, and virology.[1][2][3][4] It is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an activator of the nuclear receptor-related 1 (Nurr1).[3][4][5][6] This unique profile allows **Vidofludimus hemicalcium** to exert anti-inflammatory, neuroprotective, and anti-viral effects.[2][3][4] This guide provides detailed application notes and protocols for the use of **Vidofludimus hemicalcium** in cell culture settings.

Mechanism of Action

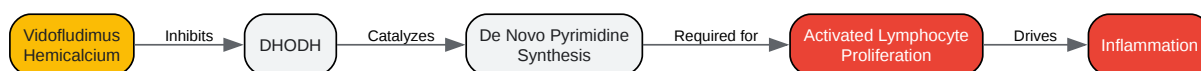
Vidofludimus hemicalcium's biological effects stem from two primary molecular targets:

- **Dihydroorotate Dehydrogenase (DHODH) Inhibition:** DHODH is a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] Rapidly proliferating cells, such as activated lymphocytes, have a high demand for pyrimidines. Metabolically active T and B cells, leading to metabolic stress and a reduction in their activity and proliferation.[2] This selective action on hyperactivated immune cells is central to its anti-inflammatory effects.[2]

- Nuclear Receptor Related 1 (Nurr1) Activation: Nurr1 is a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[5][7][8] It also plays a role in mitigating neuroinflammation by regulating the activity of microglia and astrocytes.[2] By activating Nurr1, **Vidofludimus hemicalcium** promotes neuronal survival and reduces the production of neurotoxic mediators, contributing to its neuroprotective properties.[2][5][7]

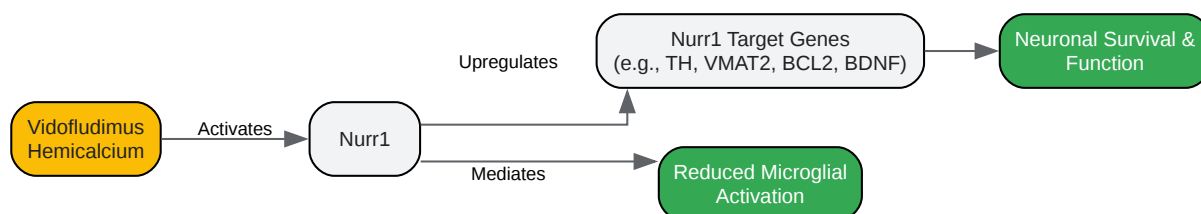
Signaling Pathways

The dual mechanism of **Vidofludimus hemicalcium** impacts distinct but interconnected signaling pathways.



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DHODH Inhibition Pathway



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Nurr1 Activation Pathway

Data Presentation: In Vitro Efficacy

The following tables summarize the reported in vitro efficacy of **Vidofludimus hemicalcium** in various cell-based assays.

Table 1: Anti-Inflammatory and Anti-Proliferative Activity

Assay Type	Cell Type	Stimulation	Vidofludimus Hemicalcium Concentration	Observed Effect	Reference
T-Cell Proliferation	Murine transgenic CD8 T cells (OT-I and OT-III)	Antigen-specific (OVA257-264) and Polyclonal (α CD3/ α CD28)	10 μ M	Inhibition of proliferation, with a more pronounced effect on high-affinity T cells.	[9]
Cytokine Secretion	Mixed Lymphocyte Reaction (MLR) with human PBMCs	Allogeneic stimulation	1, 3, 10, 30 μ M	Dose-dependent inhibition of TNF α , IL-6, and IL-1 β secretion. [9]	[9]
Cytokine Secretion	Stimulated human immune cells	Phytohemagglutinin (PHA)	Not specified	Potent inhibition of IL-17 and IFN- γ release. [10]	[10]

Table 2: Neuroprotective Activity

Assay Type	Cell Line	Challenge	Vidofludimus Hemicalcium Concentration	Observed Effect	Reference
Neuronal Survival	Human neuroblastoma (SH-SY5Y)	6-hydroxydopamine (6-OHDA)	1 μ M	Significantly enhanced cell survival. [5] [11]	[5] [11]
Neuronal Survival	Murine neuroblastoma (N2A)	TNF α and Cycloheximide (CHX)	Not specified	Significantly improved cell survival. [5]	[5]
Nurr1 Target Gene Expression	Human neuroblastoma (SH-SY5Y)	6-OHDA	1 μ M	Rescued Nurr1 target gene expression. [11]	[11]
Nurr1 Target Gene Expression	Rat dopaminergic neurons (N27), Murine neuroblastoma (N2A), Human microglia (HMC3)	Basal	1 μ M (N27), various concentrations (N2A, HMC3)	Increased expression of Nurr1-regulated genes (e.g., VMAT2, TH). [7]	[7]
Neurofilament Light Chain (NfL) Release	Murine neuroblastoma (N2A)	TNF α and CHX	Not specified	Dose-dependently reduced NfL levels in the supernatant. [5]	[5]

Table 3: Anti-Viral Activity

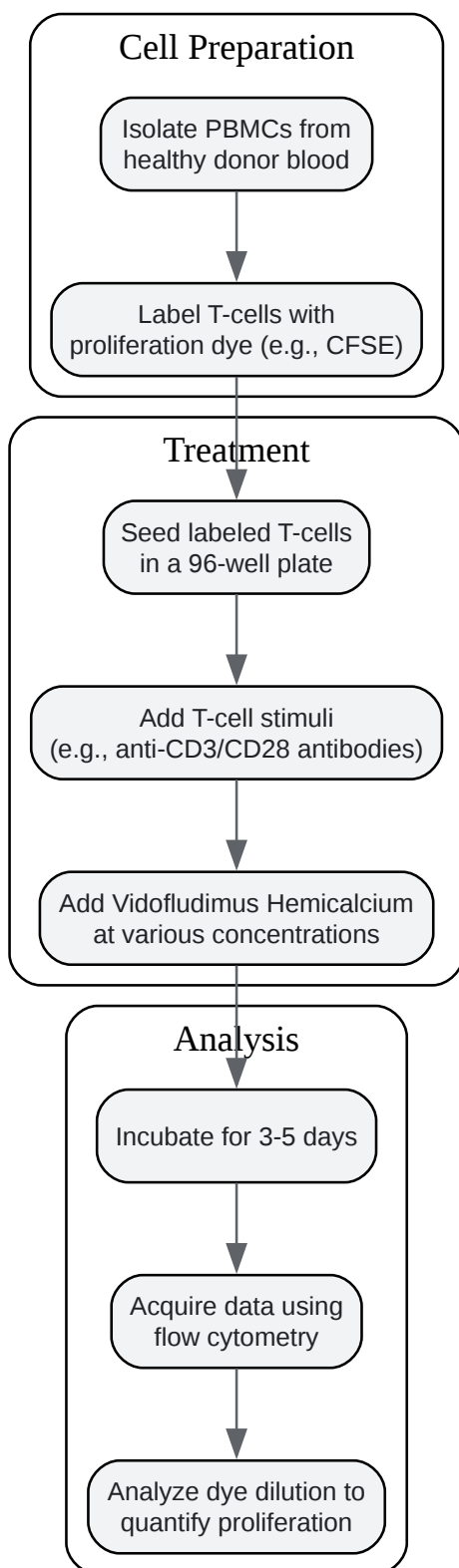
Assay Type	Virus	Cell Line	Vidofludimus Hemicalcium Concentration (EC50)	Observed Effect	Reference
Viral Replication	SARS-CoV-2	Vero cells	7.6 ± 5.8 µM	Inhibition of viral replication. [12]	[12]
Viral Replication	Various RNA and DNA viruses (HIV, HCV, hCMV, Arenavirus, Influenza A)	Human PBMCs and other cell lines	Not specified	Broad-spectrum antiviral activity.[1]	[1]

Experimental Protocols

The following are detailed protocols for key in vitro experiments with **Vidofludimus hemicalcium**.

Protocol 1: T-Cell Proliferation Assay

This protocol is designed to assess the effect of **Vidofludimus hemicalcium** on T-cell proliferation.



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T-Cell Proliferation Assay Workflow

Materials:

- **Vidofludimus hemicalcium**
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
- Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
- T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
- 96-well round-bottom cell culture plates
- Flow cytometer

Procedure:

- Cell Preparation:
 - Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
 - Wash the cells twice with PBS.
 - Resuspend cells in PBS at a concentration of 1×10^7 cells/mL.
 - Add CFSE to a final concentration of 5 μ M and incubate for 10 minutes at 37°C.
 - Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
 - Wash the cells three times with complete RPMI-1640 medium.
 - Resuspend the cells in complete RPMI-1640 medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:

- Add 100 μ L of the CFSE-labeled cell suspension to each well of a 96-well round-bottom plate.
- Prepare serial dilutions of **Vidofludimus hemicalcium** in complete RPMI-1640 medium. A suggested starting concentration range is 0.1 μ M to 30 μ M.
- Add 50 μ L of the **Vidofludimus hemicalcium** dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Add 50 μ L of T-cell stimulation reagents (e.g., a combination of anti-CD3 and anti-CD28 antibodies at pre-determined optimal concentrations) to all wells except for the unstimulated control.
- Incubation and Analysis:
 - Incubate the plate for 3-5 days at 37°C in a humidified 5% CO₂ incubator.
 - After incubation, harvest the cells and wash them with PBS containing 2% FBS.
 - Analyze the cells by flow cytometry, measuring the fluorescence intensity of CFSE in the lymphocyte gate.
 - Proliferation is indicated by a decrease in CFSE fluorescence intensity as the dye is diluted with each cell division.

Protocol 2: Cytokine Secretion Assay

This protocol is for measuring the effect of **Vidofludimus hemicalcium** on the secretion of pro-inflammatory cytokines from activated immune cells.

Materials:

- **Vidofludimus hemicalcium**
- Human PBMCs
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

- Stimulating agent (e.g., Lipopolysaccharide - LPS, or anti-CD3/CD28 antibodies)
- 96-well flat-bottom cell culture plates
- Cytokine detection kit (e.g., ELISA or multiplex bead-based assay for TNF α , IL-6, IL-1 β , IL-17, IFN- γ)

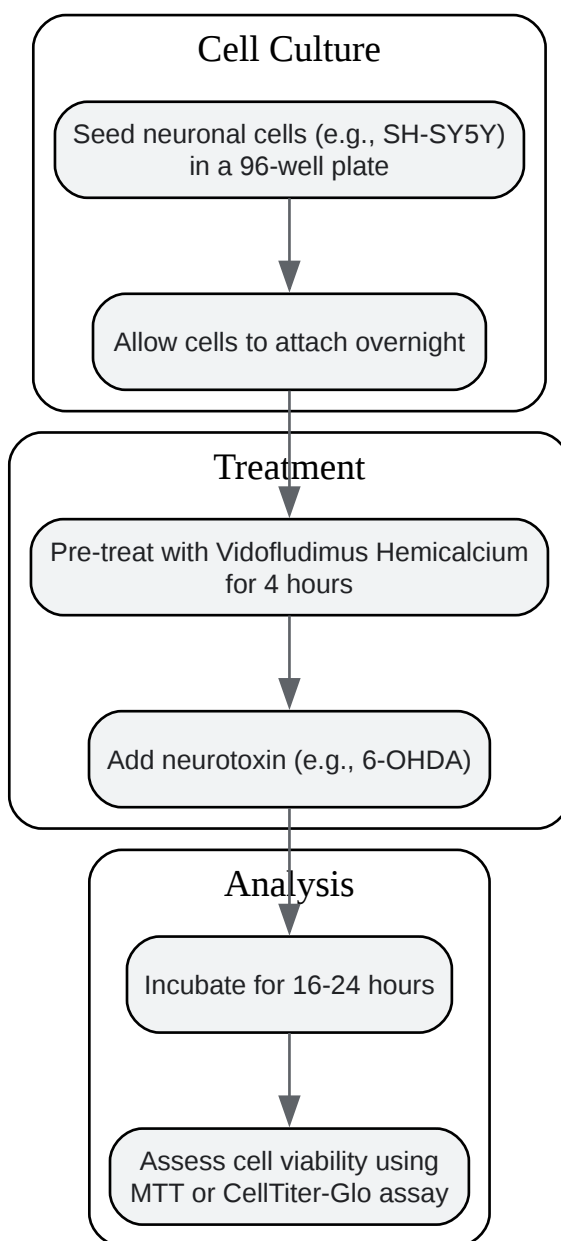
Procedure:

- Cell Preparation:
 - Isolate PBMCs as described in Protocol 1.
 - Resuspend the cells in complete RPMI-1640 medium at a concentration of 1×10^6 cells/mL.
- Assay Setup:
 - Add 100 μ L of the PBMC suspension to each well of a 96-well flat-bottom plate.
 - Prepare serial dilutions of **Vidofludimus hemicalcium** in complete RPMI-1640 medium (e.g., 1 μ M to 30 μ M).
 - Add 50 μ L of the **Vidofludimus hemicalcium** dilutions to the respective wells, including a vehicle control.
 - Add 50 μ L of the stimulating agent (e.g., LPS at 100 ng/mL) to all wells except for the unstimulated control.
- Incubation and Analysis:
 - Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
 - After incubation, centrifuge the plate at 400 x g for 5 minutes.
 - Carefully collect the supernatant without disturbing the cell pellet.

- Measure the concentration of the cytokines of interest in the supernatant using an appropriate detection kit according to the manufacturer's instructions.

Protocol 3: Neuronal Cell Viability Assay

This protocol assesses the neuroprotective effect of **Vidofludimus hemicalcium** against a neurotoxin.



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